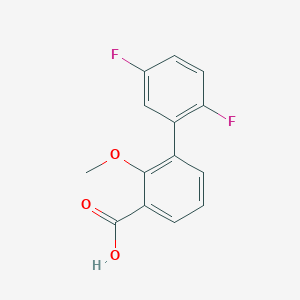
3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95%
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% (DFMBA) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a white solid with a molecular weight of 315.2 g/mol and a melting point of 145-147 °C. DFMBA is a substituted phenylbenzoic acid that can be used as a building block for the synthesis of various compounds, including drugs, and as a reagent in organic synthesis. It has also been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% may also act by inhibiting the activity of protein kinases, which are involved in the regulation of cellular processes, such as cell growth and apoptosis.
Biochemical and Physiological Effects
3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-Alzheimer's disease effects. In addition, it has been shown to have antioxidant and anti-apoptotic effects, as well as to modulate the activity of certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its availability and low cost. In addition, it has a wide range of applications, making it a versatile compound. However, there are some limitations to its use, such as the fact that it is not soluble in water and requires the use of organic solvents for its synthesis.
Zukünftige Richtungen
The potential applications of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% are vast and still not fully explored. Future research should focus on understanding the exact mechanism of action of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% and its effects on various diseases and disorders. In addition, further research should focus on developing new methods of synthesis and delivery of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95%, as well as investigating its potential use in combination with other drugs. Further research should also focus on exploring the potential toxic effects of 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95%, as well as its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Synthesemethoden
3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% can be synthesized in two ways: the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. Both reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, and require the use of a strong base, such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Studies have shown that 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% can inhibit the growth of cancer cells in vitro and in vivo, and that it can also induce apoptosis in cancer cells. In addition, 3-(2,5-Difluorophenyl)-5-methoxybenzoic acid, 95% has been shown to reduce amyloid-beta protein aggregation in Alzheimer's disease, suggesting that it may be useful in the treatment of this disease.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(15)2-3-13(12)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWMYTCCQRIFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689722 | |
| Record name | 2',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-85-1 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261930-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















